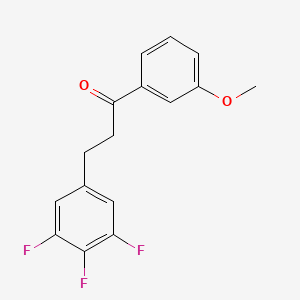

3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is a useful research compound. Its molecular formula is C16H13F3O2 and its molecular weight is 294.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis

- Polymeric Film Formation : Thiophene and selenophene substituted with electron-donor groups like methyl or methoxy (which includes compounds like 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone) lead to polymeric film formation upon electrochemical oxidation. These polymers are electrical conductors and exhibit reversible color changes (Dian, Barbey, & Decroix, 1986).

Synthesis of Pyrimidinones

- Novel Pyrimidinones Synthesis : The synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones was achieved through the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, which are structurally related to this compound, with urea (Bonacorso et al., 2003).

Synthesis of Methoxylated Propiophenones

- Semisynthesis of Natural Methoxylated Propiophenones : A rapid semisynthesis method for natural methoxylated propiophenones was developed using an isomeric mixture of phenylpropenes, relevant to the synthesis of compounds like this compound (Joshi, Sharma, & Sinha, 2005).

Polymer Chemistry

- Fully Aromatic Poly(Aryl Ether Ketone)s : A novel bisphenol monomer, (3-methoxy)phenylhydroquinone, was synthesized for the preparation of fully aromatic poly(aryl ether ketone)s. These polymers have high molecular mass and are crosslinkable, indicating potential applications in materials science (Yue et al., 2007).

Antitumor Agents

- Tubulin-Targeting Antitumor Agents : A series of compounds, including ones structurally related to this compound, were investigated for their antiproliferative properties. These compounds showed potent activity against breast cancer cells and interacted with the colchicine-binding site on β-tubulin, highlighting their potential as antitumor agents (Greene et al., 2016).

Polymer Synthesis

- Hyperbranched Poly(Arylene Ether Sulfone)s : An efficient synthesis route was developed for hyperbranched poly(arylene ether sulfone)s, using monomers related to this compound. This research contributes to the development of advanced polymeric materials with high thermal stability and specific molecular architectures (Himmelberg & Fossum, 2005).

Safety and Hazards

The safety data sheet for a related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O2/c1-21-12-4-2-3-11(9-12)15(20)6-5-10-7-13(17)16(19)14(18)8-10/h2-4,7-9H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUXVXKPWUFVKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644995 |

Source

|

| Record name | 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-66-7 |

Source

|

| Record name | 1-Propanone, 1-(3-methoxyphenyl)-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.